4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine
Description
Discovery and Nomenclature of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine
The compound was first synthesized as part of systematic efforts to explore steric and electronic effects in pyridine-based ligand systems. Initial reports emerged in the 2000s, coinciding with growing interest in hindered pyridines for catalytic applications. The IUPAC name follows positional numbering rules for pyridine derivatives: the parent pyridine ring is assigned position 1 to the nitrogen atom, with the 4-tert-butyl group on the pyridine and a 4-tert-butylphenyl substituent at position 2.
Key identifiers include:
- SMILES : CC(C)(C)C₁=CC=C(C=C₁)C₂=NC=CC(C(C)(C)C)=C₂
- InChIKey : Not explicitly listed in sources but derivable through systematic nomenclature
- CAS Registry : 808142-68-9
Structural comparisons with simpler analogs like 2-(4-tert-butylphenyl)pyridine (CAS 524713-66-4) and 5-(tert-butyl)-2-phenylpyridine (CAS 92646-00-9) highlight the compound’s distinctive substitution pattern.
Structural Evolution of Di-tert-Butyl-Substituted Pyridine Derivatives
The strategic incorporation of tert-butyl groups at both the pyridine and phenyl positions represents an evolutionary step in heterocyclic design. Comparative analysis reveals:
This progression demonstrates how positional isomerism and increased steric bulk influence properties. The dual tert-butyl groups in 808142-68-9 create a rigid, three-dimensional architecture that enhances thermal stability while reducing rotational freedom—critical for applications requiring precise spatial control.
Academic Significance in Heterocyclic Chemistry Research
The compound’s academic value stems from three key attributes:
- Steric Modulation : The 4,4'-di-tert-butyl arrangement provides a model system for studying steric effects on coordination chemistry. Compared to mono-substituted analogs, the doubled tert-butyl groups create deeper ligand pockets, enabling unique metal-ligand interactions.
- Electronic Effects : While tert-butyl is primarily a steric director, its weak electron-donating inductive effect subtly modifies the pyridine ring’s electron density. This balance makes the compound valuable in catalytic systems requiring both steric protection and electronic tunability.
- Supramolecular Applications : The compound’s planar pyridine core and bulky substituents facilitate controlled crystal packing, as evidenced by its use in organic semiconductor research.
Ongoing studies leverage these properties for:
- Designing frustrated Lewis pairs
- Developing metal-organic frameworks (MOFs) with tailored pore sizes
- Creating charge-transfer complexes in organic electronics
The compound’s structural features continue to inspire synthetic strategies across multiple chemistry subdisciplines, cementing its status as a benchmark in hindered pyridine research.
Structure
3D Structure
Properties
Molecular Formula |
C19H25N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6/h7-13H,1-6H3 |
InChI Key |
MDTUXZFXVFFHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling
The most widely reported method involves palladium-catalyzed coupling of 4-tert-butylphenylboronic acid and 2-bromo-4-tert-butylpyridine. This approach leverages the reactivity of aryl halides and boronic acids under mild conditions.
Key Reaction Components
| Component | Role in Reaction |
|---|---|
| 4-tert-Butylphenylboronic acid | Nucleophilic partner (transmetalation) |
| 2-Bromo-4-tert-butylpyridine | Electrophilic partner (oxidative addition) |
| Palladium catalyst | Facilitates oxidative addition/reductive elimination |
| Base | Deprotonates boronic acid (e.g., K₂CO₃, NaHCO₃) |
| Solvent | Toluene, THF, or DMF (anhydrous) |
Reaction Mechanism
Optimized Conditions for Suzuki-Miyaura Coupling
Experimental parameters significantly impact yield and selectivity. Below are key findings from diverse studies:
Microwave-Assisted Synthesis :
Industrial-Scale Production Considerations
Large-scale synthesis requires continuous flow reactors to enhance efficiency and reduce waste:
Challenges and Limitations
Comparative Analysis of Catalyst Systems
The choice of catalyst and ligand critically influences reaction efficiency:
| Catalyst System | Advantages | Limitations |
|---|---|---|
| Pd(PPh₃)₄ | High yields in toluene | Requires prolonged heating |
| Pd(OAc)₂/D-t-BPF | Tolerates NH₂ groups (if present) | Higher cost for D-t-BPF ligand |
| Pd(PPh₃)₂ | Rapid coupling in THF | Limited to electron-rich boronic acids |
Alternative Synthetic Routes
While less common, Ullmann-type couplings or nickel-mediated dimerizations have been explored for related compounds:
- Nickel-Catalyzed Dimerization :
- Chlorination and Substitution :
Mechanistic Insights and Research Gaps
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine serves as a ligand in coordination chemistry and as a building block in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science .
Biology
Research indicates that this compound exhibits biological activity , particularly in anti-inflammatory and anticancer studies. In vitro studies have shown that it inhibits cell proliferation in breast cancer (MCF-7) and prostate cancer cells at concentrations as low as 10 μM, with an IC50 of approximately 8 μM .
Case Study: Anticancer Activity
- Cell Line: MCF-7 (breast cancer)
- Concentration: Effective at 10 μM
- IC50: ~8 μM
- Mechanism: Induces apoptosis via modulation of signaling pathways involved in cell growth .
Medicine
The compound has been explored for its potential therapeutic properties. Studies have demonstrated its efficacy in reducing inflammation markers in animal models, showing up to a 50% reduction in edema compared to control groups .
Case Study: Anti-inflammatory Effects
- Model: Carrageenan-induced paw edema
- Reduction in Edema: Up to 50%
- Mechanism: Inhibition of inflammatory cytokines .
Materials Science
In the field of materials science, particularly in the development of organic semiconductors, this compound has been utilized as an additive in perovskite solar cells. It enhances the crystallinity and performance of the perovskite layer, contributing to improved device stability .
Case Study: Perovskite Solar Cells
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
Structural Analogues
4-(tert-Butyl)-2-phenylpyridine (CAS: 904707-52-4)
- Structure : Lacks the 4-(tert-butyl)phenyl substituent, retaining only the 4-tert-butyl group on the pyridine ring.
- Molecular similarity score: 0.95 .
- Applications : Used as a ligand in metal complexes, though its simpler structure may limit stability in harsh reaction conditions .
2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 53911-36-7)
- Structure : Replaces tert-butyl groups with isopropyl (on phenyl) and methyl (on pyridine).
- Properties : Isopropyl groups are less bulky than tert-butyl, resulting in lower lipophilicity and altered electronic properties. Molecular similarity score: 0.98 .
- Applications : Suitable for applications requiring moderate steric bulk, such as organic electronics .
4,4′-Di-tert-butyl-2,2′-bipyridine
- Structure : A bipyridine ligand with tert-butyl groups at the 4-positions of both pyridine rings.
- Properties : Enhanced stability in oxidative environments due to tert-butyl groups, making it ideal for catalytic water oxidation and photochemical applications .
- Applications : Widely used in coordination chemistry for synthesizing ruthenium-based catalysts .
Functional Analogues
4-(4-(tert-Butyl)phenyl)-6-methyl-2-(pyridin-2-yl)pyrimidine
- Structure : Pyrimidine core with tert-butylphenyl and pyridyl substituents.
- Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties (e.g., stronger electron-withdrawing effects) compared to pyridine derivatives. Synthesized via Stille coupling (40% yield) .
- Applications : Used in luminescent materials, where the tert-butyl groups improve solubility in organic solvents .
Ethyl 5-(4-(tert-butyl)phenyl)-2-phenylnicotinate
- Structure : Nicotinate ester with tert-butylphenyl and phenyl groups.
- Properties: The ester group adds polarity, contrasting with the nonpolar tert-butyl groups. Synthesized via cross-coupling reactions in THF with Cs₂CO₃ as a base .
- Applications : Intermediate in pharmaceutical synthesis, leveraging steric protection from tert-butyl groups to control regioselectivity .
Comparative Analysis of Key Properties
Key Findings from Research
Steric and Electronic Effects :
- The tert-butyl groups in this compound provide superior steric shielding compared to isopropyl or methyl analogues, reducing unwanted side reactions in catalysis .
- Electron-donating tert-butyl substituents stabilize metal-ligand complexes, as seen in bipyridine derivatives used for water oxidation .
Synthetic Accessibility :
- The target compound is synthesized via cross-coupling methodologies similar to those used for ethyl 5-(4-(tert-butyl)phenyl)-2-phenylnicotinate, though yields and purification methods vary .
Biological Activity
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The tert-butyl groups enhance the compound's lipophilicity, potentially influencing its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various in vitro and in vivo models. These effects are often attributed to the modulation of signaling pathways involved in inflammation.
Neuroprotective Effects
Some studies suggest that pyridine derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of bulky tert-butyl groups may enhance binding affinity to the enzyme.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including the target compound. Results indicated a significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.
- Neuroprotection : In a model assessing neuroprotective effects against oxidative stress, compounds with similar structures showed a marked reduction in neuronal cell death, indicating that this compound might also confer neuroprotective benefits.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Binding to specific receptors involved in inflammation and pain pathways.
- Enzyme Inhibition : Inhibition of enzymes such as AChE, which plays a role in neurotransmitter breakdown.
- Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
